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This guide provides a comprehensive comparison of the in vivo efficacy of therapeutics
formulated with the novel ionizable lipid, ATX-0126. The primary focus of this analysis is the
ARCT-154 self-amplifying mRNA (sa-mRNA) COVID-19 vaccine, the most prominent
therapeutic utilizing an ATX-0126-based lipid nanoparticle (LNP) delivery system. This
document is intended for researchers, scientists, and drug development professionals, offering
a detailed overview of clinical and preclinical findings, experimental protocols, and the
underlying mechanism of action.

Executive Summary

ATX-0126 is a key component of the LNP delivery system for the ARCT-154 sa-mRNA vaccine.
Clinical trials have demonstrated this vaccine to be well-tolerated and effective in preventing
COVID-19. Notably, in a phase 3b study, ARCT-154 showed a vaccine efficacy of 56.6%
against any COVID-19 and 95.3% against severe COVID-19, with the majority of cases
attributed to the Delta variant.[1] Comparative studies have shown that a booster dose of
ARCT-154 elicits a superior and more durable immune response compared to the conventional
MRNA vaccine, Comirnaty (BNT162b2).

Comparative Efficacy of ATX-0126 Formulated
ARCT-154
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The in vivo efficacy of the ATX-0126 formulated ARCT-154 vaccine has been rigorously
evaluated in extensive clinical trials. The data presented below summarizes the key findings
from these studies, offering a direct comparison with other leading COVID-19 vaccines.

. ARCT-154
Efficacy

Study Phase Comparator . (ATX-0126 Comparator
Endpoint

formulated)

Vaccine Efficacy 56.6% (95% CI:

Phase 3b Placebo -
(any COVID-19) 48.7-63.3)
Vaccine Efficacy
95.3% (95% CI:
Phase 3b Placebo (severe COVID- -
80.5-98.9)
19)
Relative Vaccine ]
] 19.8% higher
Phase 3c ChAdOx1-S Efficacy (any -

efficacy
COVID-19)

ARCT-154 (ATX-0126

Metric Comirnaty (BNT162b2)
formulated)

Geometric Mean Titer Ratio
(GMT) vs. Wuhan-Hu-1 (Day 1.43 (95% CI: 1.26-1.63)
29)

Neutralizing Antibody
Seroconversion Rate (4 weeks  94.1% (95% ClI: 92.1-95.8)
post-2nd dose)

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide a comprehensive
understanding of the study designs.

ARCT-154 Phase 1/2/3al3b Integrated Clinical Trial
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o Objective: To evaluate the safety, immunogenicity, and efficacy of the ARCT-154 vaccine.

o Study Design: A randomized, observer-blind, placebo-controlled trial conducted in
Vietnamese adults.

» Participants: Over 17,000 adults were enrolled across the different phases.

« Intervention: Participants received two 5 pug doses of ARCT-154 or a saline placebo,
administered 28 days apart.

e Primary Endpoints:

o Safety: Unsolicited adverse events (AEs) 28 days after each dose, solicited local and
systemic AEs 7 days after each dose, and serious AEs throughout the study.

o Immunogenicity: Immune response as measured by neutralizing antibodies 28 days after
the second dose.

o Efficacy: Prevention of virologically confirmed COVID-19.[1]

e Results: ARCT-154 was found to be well-tolerated with mainly mild to moderate transient
adverse events. The vaccine elicited a robust immune response and demonstrated
significant efficacy against COVID-19.[1]

ARCT-154 Phase 3c Comparative Trial

o Objective: To compare the efficacy of ARCT-154 with the ChAdOx1-S vaccine.
e Study Design: A randomized, controlled trial.

» Key Finding: ARCT-154 demonstrated approximately 19% higher efficacy than the
ChAdOx1-S vaccine during a period when Omicron BA.2 and BA.5 were the dominant
variants.

Mechanism of Action and Formulation
Self-Amplifying mRNA (sa-mRNA) Signaling Pathway

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11094049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8265240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The ATX-0126-formulated LNP delivers a self-amplifying mRNA molecule to the host cell
cytoplasm. This sa-mRNA not only encodes the target antigen (the SARS-CoV-2 spike protein)
but also a viral replicase. The replicase amplifies the mRNA, leading to a higher and more
sustained level of antigen production compared to conventional mMRNA vaccines. This, in turn,
Is believed to induce a more potent and durable immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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